molecular formula C6H12N2O5 B14427429 D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- CAS No. 82178-47-0

D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy-

Cat. No.: B14427429
CAS No.: 82178-47-0
M. Wt: 192.17 g/mol
InChI Key: NOLYUVBUDJXTQC-ISAMGBGPSA-N
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Description

D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy-: is a derivative of glucuronic acid, where the hydroxyl groups at positions 2 and 3 are replaced by amino groups. This compound has the molecular formula C6H12N2O5 and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- typically involves the selective amination of glucuronic acid derivatives. One common method includes the use of protective groups to shield other functional groups during the reaction. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitro derivatives, oxime derivatives, and various substituted amine compounds .

Scientific Research Applications

Chemistry: In chemistry, D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicine, D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is investigated for its potential therapeutic properties. Its derivatives are explored for use in drug development, particularly in targeting specific enzymes or pathways .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its unique properties make it valuable in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups at positions 2 and 3 allow for the formation of hydrogen bonds and other interactions with these targets, influencing their activity and function. The pathways involved may include metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

    D-Glucuronic acid: The parent compound with hydroxyl groups at positions 2 and 3.

    2,3-Diamino-2,3-dideoxy-D-glucose: A similar compound with a different backbone structure.

    2,3-Diamino-2,3-dideoxy-L-glucopyranuronic acid: The L-isomer of the compound.

Uniqueness: D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications allow for unique interactions with molecular targets and enable its use in various applications that similar compounds may not be suitable for .

Properties

CAS No.

82178-47-0

Molecular Formula

C6H12N2O5

Molecular Weight

192.17 g/mol

IUPAC Name

(2S,3S,4R,5R)-4,5-diamino-3,6-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H12N2O5/c7-1-2(8)6(12)13-4(3(1)9)5(10)11/h1-4,6,9,12H,7-8H2,(H,10,11)/t1-,2-,3+,4+,6?/m1/s1

InChI Key

NOLYUVBUDJXTQC-ISAMGBGPSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)N

Canonical SMILES

C1(C(C(OC(C1O)C(=O)O)O)N)N

Origin of Product

United States

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